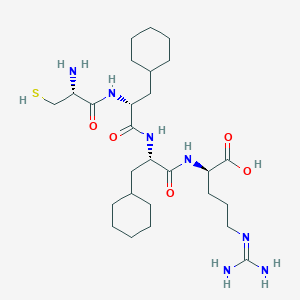![molecular formula C18H29NO3 B14191170 N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide CAS No. 920277-24-3](/img/structure/B14191170.png)
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide is a complex organic compound with a unique structure that includes a benzamide group attached to a heptyl chain and a dihydroxybutan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the stereospecific reaction of D-gulonic acid γ-lactone with appropriate reagents to form the desired stereoisomer . The reaction conditions often include the use of Lewis acids and other catalysts to promote the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product purity.
Análisis De Reacciones Químicas
Types of Reactions: N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules In biology, it may serve as a ligand for studying protein-ligand interactions or as a probe for investigating cellular pathways
Mecanismo De Acción
The mechanism of action of N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide include other dihydroxybutan derivatives and benzamide analogs. Examples include (2S,3R)-3-amino-2-hydroxybutanoic acid and its derivatives .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
920277-24-3 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-15-9-11-16(12-10-15)18(22)19-17(13-20)14(2)21/h9-12,14,17,20-21H,3-8,13H2,1-2H3,(H,19,22)/t14-,17+/m1/s1 |
Clave InChI |
UXFKLKOWCGXOLR-PBHICJAKSA-N |
SMILES isomérico |
CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)[C@@H](C)O |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)

![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)

![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)






![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)
